Chondrillasterol

Catalog No.
S523597
CAS No.
481-17-4
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chondrillasterol

CAS Number

481-17-4

Product Name

Chondrillasterol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

JZVFJDZBLUFKCA-INYURWPISA-N

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

solubility

Soluble in DMSO

Synonyms

2-hydroxy-4-methoxybenzone, 2-hydroxy-4-methoxybenzophenone, benzophenone-3, Eusolex 4360, Eusolex-4360, HMBP cpd, oxybenzone, Solbar

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

The exact mass of the compound Chondrillasterol is 412.3705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Chondrillasterol (CAS 481-17-4) is a C29 phytosterol belonging to the stigmastane class of steroids. Structurally, it is the C-24R epimer of α-spinasterol and is characterized by a double bond in the C-22 position of the side chain, a feature it shares with stigmasterol but not with the more common phytosterol, β-sitosterol. [1] This specific stereochemistry and side-chain structure are critical determinants of its biological activity, which has been noted in antimicrobial and cytotoxic contexts. As a purified compound, it provides a single, defined molecular entity for research, distinct from the variable mixtures found in crude plant extracts. [2]

Selecting a phytosterol based on generic class or price alone can compromise research outcomes. The specific C-24 stereochemistry of Chondrillasterol distinguishes it from its epimer, α-spinasterol, potentially altering binding affinity and biological response. Furthermore, substitution with common, less expensive sterols like β-sitosterol is a frequent cause of failed or misleading experiments; β-sitosterol lacks the C-22 double bond present in Chondrillasterol, a structural feature directly linked to cytotoxic efficacy. [1] Using crude plant extracts, which contain a variable and undefined mixture of multiple sterols, makes it impossible to attribute observed effects to a single molecule, severely limiting the reproducibility and publishability of the data.

Potent Disruption of Mature Bacterial Biofilms at Low Concentrations

In studies of antimicrobial activity, purified Chondrillasterol demonstrates a specific and potent effect against bacterial biofilms, which are notoriously resistant to conventional treatments. At a concentration of just 1.6 μg/mL, Chondrillasterol was shown to completely disrupt mature biofilms of the pathogenic bacterium *Pseudomonas aeruginosa*. [1] This contrasts with its effect on biofilm formation, which required a much higher concentration (100 μg/mL) for complete inhibition, indicating a distinct mechanism targeted at established biofilm structures.

Evidence DimensionMature Biofilm Disruption (P. aeruginosa)
Target Compound DataComplete disruption
Comparator Or BaselineUntreated Control (No disruption)
Quantified DifferenceQualitative complete effect vs. no effect
ConditionsAssay performed with 1.6 μg/mL of purified Chondrillasterol.

For researchers developing anti-biofilm agents, using a crude extract or a structurally different sterol would fail to replicate this potent and specific disruptive activity on mature, clinically relevant biofilm structures.

Structural Determinants for Cytotoxicity: In-Class Comparison with β-Sitosterol

The selection between closely related phytosterols is critical in cytotoxicity screening. Comparative studies of in-class compounds show that the presence of a double bond at the C-22 position is a key determinant of activity. For example, β-sitosterol, which lacks this bond, exhibited weak cytotoxicity against MCF-7, A549, and HeLa cancer cell lines. [1] In contrast, stigmasterol, which possesses the C-22 double bond, showed significant cytotoxicity (IC50 of 28.48 µM against MCF-7). Chondrillasterol shares this critical C-22 double bond, providing a strong, structure-based rationale for its selection over β-sitosterol in cancer research.

Evidence DimensionCytotoxicity vs. Cancer Cell Lines
Target Compound DataPossesses C-22 double bond, a feature associated with higher activity.
Comparator Or Baselineβ-Sitosterol (lacks C-22 double bond): Described as having 'weak cytotoxicity' against multiple cancer cell lines. [<a href="https://japsonline.com/admin/php/uploads/3739_pdf.pdf" target="_blank">1</a>]
Quantified DifferenceThe presence of the C-22 double bond is a key structural differentiator for cytotoxic potential within this sterol class.
ConditionsIn vitro cytotoxicity assays (e.g., MTT) on human cancer cell lines.

Procuring the cheaper β-sitosterol for cytotoxicity studies is a false economy, as its structure is associated with significantly lower activity, which can lead to misleading or false-negative screening results.

High Purity Enables Reproducible Pharmacological Studies vs. Crude Extracts

Pharmacological research demands molecular precision to ensure reproducibility. Crude plant extracts inherently contain a complex and variable mixture of phytosterols, including β-sitosterol, campesterol, and stigmasterol, often in fluctuating ratios. [1] This compositional variance makes it impossible to establish a precise dose-response relationship or attribute an observed biological effect to a single molecular entity. Procuring high-purity Chondrillasterol (CAS 481-17-4) eliminates this critical confounding variable, ensuring that experimental results are attributable to a defined chemical structure and can be reliably reproduced across different studies and laboratories.

Evidence DimensionExperimental Reproducibility and Data Integrity
Target Compound DataHigh (Single, defined molecule with CAS number)
Comparator Or BaselineCrude Plant Extracts: Low (Variable composition of multiple, co-eluting sterols)
Quantified DifferenceEnables unambiguous attribution of biological effects to a specific molecular structure, a prerequisite for mechanistic studies.
ConditionsIn vitro and in vivo pharmacological dose-response studies.

For any research intended for publication, patenting, or regulatory submission, using a variable crude extract introduces unacceptable confounding factors, whereas procuring the defined compound ensures data integrity and reproducibility.

Targeting Mature Bacterial Biofilms

Chondrillasterol is the right choice for research focused on the eradication of established, mature biofilms, particularly of *P. aeruginosa*. Its demonstrated ability to completely disrupt these structures at low concentrations makes it a valuable tool for developing novel anti-biofilm therapies where other agents may only prevent formation. [1]

Structure-Activity Relationship (SAR) Studies in Oncology

This compound is a critical tool for probing sterol-binding pockets in cancer targets. Its use alongside an analog that lacks the C-22 double bond, such as β-sitosterol, allows for precise determination of how this specific structural feature impacts cytotoxic activity, guiding further drug design. [2]

Establishing Reproducible Baselines in Pharmacological Assays

For developing and validating new cell-based assays (e.g., anti-inflammatory, anti-diabetic), using high-purity Chondrillasterol allows for the creation of a stable, reproducible positive control or reference standard. This is not possible with compositionally variable plant extracts, which can introduce significant batch-to-batch variability. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.3

Exact Mass

412.3705

Appearance

Solid powder

Melting Point

174.5-175.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

20N2XP8UR6

MeSH Pharmacological Classification

Mutagens

Wikipedia

Chondrillasterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Dates

Last modified: 02-18-2024
1: Fotso GW, Kamga J, Ngameni B, Uesugi S, Ohno M, Kimura KI, Momma H, Kwon E, Furuno H, Shiono Y, Ingrid SK, Yeboah SO, Ngadjui BT. Secondary metabolites with antiproliferative effects from Albizia glaberrima var glabrescens Oliv. (Mimosoideae). Nat Prod Res. 2017 Sep;31(17):1981-1987. doi: 10.1080/14786419.2016.1269097. Epub 2017 Jan 20. PubMed PMID: 28103742.
2: Abubakar MN, Majinda RRT. GC-MS Analysis and Preliminary Antimicrobial Activity of Albizia adianthifolia (Schumach) and Pterocarpus angolensis (DC). Medicines (Basel). 2016 Jan 28;3(1). pii: E3. doi: 10.3390/medicines3010003. PubMed PMID: 28930113; PubMed Central PMCID: PMC5456228.
3: Nazaruk J. Flavonoid aglycones and phytosterols from the Erigeron acris L. herb. Acta Pol Pharm. 2006 Jul-Aug;63(4):317-9. PubMed PMID: 17203871.

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